Cox-2/15-lox-IN-4

15-Lipoxygenase inhibition Dual COX-2/15-LOX inhibitor Thienopyrimidine SAR

Cox-2/15-lox-IN-4, also designated as compound 5i, is a synthetic small-molecule dual inhibitor belonging to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine monomer series. It simultaneously targets cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two enzymes occupying distinct branches of the arachidonic acid cascade that are implicated in inflammation and oxidative stress.

Molecular Formula C23H20FN3OS
Molecular Weight 405.5 g/mol
Cat. No. B12389990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2/15-lox-IN-4
Molecular FormulaC23H20FN3OS
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NC5=CC=C(C=C5)F
InChIInChI=1S/C23H20FN3OS/c1-28-17-12-6-14(7-13-17)21-26-22(25-16-10-8-15(24)9-11-16)20-18-4-2-3-5-19(18)29-23(20)27-21/h6-13H,2-5H2,1H3,(H,25,26,27)
InChIKeyNBGCIRJUCBFWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cox-2/15-lox-IN-4 (Compound 5i): A Dual COX-2/15-LOX Inhibitor from the Thienopyrimidine Class for Anti-Inflammatory Research Procurement


Cox-2/15-lox-IN-4, also designated as compound 5i, is a synthetic small-molecule dual inhibitor belonging to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine monomer series [1]. It simultaneously targets cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two enzymes occupying distinct branches of the arachidonic acid cascade that are implicated in inflammation and oxidative stress [1]. With a molecular weight of 405.49 Da and the formula C23H20FN3OS, it carries a 4-methoxyphenyl electron-rich moiety and a 4-fluoroaniline substituent that confer its characteristic dual inhibitory profile [1].

Why Cox-2/15-lox-IN-4 Cannot Be Replaced by Other In-Class Dual COX-2/15-LOX Inhibitors Without Compromising 15-LOX Potency


Although multiple dual COX-2/15-LOX inhibitors exist within the thienopyrimidine series and beyond, key performance parameters—particularly 15-LOX inhibitory potency, COX-2 selectivity index, and cellular anti-inflammatory activity—vary substantially across structurally related analogs [1]. For example, COX-2/15-LOX-IN-6 (compound 5l) shows approximately 5.9-fold weaker 15-LOX inhibition (IC50 = 11.723 μM) versus 1.97 μM for Cox-2/15-lox-IN-4 [1]. Even within the same methoxyphenyl subseries, the choice of anilino substituent alters COX-2 selectivity by nearly 1.2-fold (SI 152.4 for 5i vs. 127.067 for 5j), and cellular IL-6 suppression differs by approximately 1.6-fold [1]. These quantitative divergences mean that substituting Cox-2/15-lox-IN-4 with a close congener will produce materially different target engagement and functional activity profiles in inflammation models, undermining experimental reproducibility and data interpretability.

Cox-2/15-lox-IN-4: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior 15-LOX Inhibition Among All Monomeric Thienopyrimidine Analogs—Outperforms Quercetin and Zileuton

Cox-2/15-lox-IN-4 (compound 5i) demonstrated the highest 15-LOX inhibitory potency among all 12 monomeric compounds (5a–5l) in the thienopyrimidine series, with an IC50 of 1.97 μM [1]. This potency surpasses both reference 15-LOX inhibitors quercetin (IC50 = 4.20 μM) and zileuton (IC50 = 3.34 μM), translating to approximately 2.1-fold and 1.7-fold superior activity, respectively [1]. Within its own methoxyphenyl subseries, 5i (4-F anilino, IC50 = 1.97 μM) outperforms 5j (4-Br anilino, IC50 = 2.4 μM) by approximately 1.2-fold, and significantly exceeds 5l (COX-2/15-LOX-IN-6, IC50 = 11.723 μM) by approximately 5.9-fold [1]. No other monomer in the study achieved sub-2 μM 15-LOX inhibition [1].

15-Lipoxygenase inhibition Dual COX-2/15-LOX inhibitor Thienopyrimidine SAR

Balanced COX-2 Selectivity Index Favoring Reduced Gastrointestinal Risk Compared to Highly Selective COX-2 Inhibitors

Cox-2/15-lox-IN-4 exhibits a COX-1 IC50 of 11.43 μM, which is comparable to that of celecoxib (IC50 = 12.50 μM), indicating very weak COX-1 engagement and thus a low predicted gastrointestinal (GI) toxicity liability [1]. Its COX-2 selectivity index (SI = COX-1 IC50 / COX-2 IC50) is 152.4, which is deliberately lower than celecoxib's SI of 260.417 [1]. This intermediate selectivity profile has been proposed as advantageous because highly selective COX-2 inhibitors (SI > 250) are associated with elevated cardiovascular risk due to prostacyclin/thromboxane A2 imbalance, whereas a moderate SI (e.g., ~150) may preserve some COX-1-dependent thromboxane A2 suppression while avoiding GI ulceration [1]. Within the methoxyphenyl subseries, 5i (SI = 152.4) is approximately 1.2-fold more selective for COX-2 than 5j (SI = 127.067), a difference attributed to the 4-fluoroaniline substituent [1].

COX-2 selectivity Gastrointestinal safety NSAID-sparing profile

IL-6 Suppression in LPS-Stimulated RAW 264.7 Macrophages Exceeds That of Diclofenac by 1.36-Fold

In LPS-stimulated RAW 264.7 macrophage cells, Cox-2/15-lox-IN-4 (5i) reduced IL-6 production with an IC50 of 7.48 μM, representing a 1.36-fold improvement over diclofenac (IC50 = 10.18 μM) [1]. Although the heterodimer 11 (COX-2/15-LOX-IN-2, IC50 = 4.15 μM) and celecoxib (IC50 = 4.36 μM) achieved greater IL-6 suppression, 5i was one of only three monomeric compounds in the entire 12-compound series to show meaningful IL-6 inhibitory activity, alongside 5e (IC50 = 6.02 μM) and 5f (IC50 = 15.62 μM) [1]. Notably, the structurally similar compound 5k—which possesses superior COX-2 enzyme inhibition (IC50 = 0.068 μM)—performed markedly worse on cellular IL-6 suppression (IC50 = 63.03 μM, approximately 8.4-fold weaker), demonstrating that enzyme-level potency does not linearly translate to cellular functional activity and underscoring the unique cellular profile of 5i [1].

IL-6 inhibition Anti-inflammatory efficacy RAW 264.7 macrophage assay

ROS Suppression Outperforms Both Celecoxib (1.32-Fold) and Diclofenac (1.33-Fold) in LPS-Activated Macrophages

Cox-2/15-lox-IN-4 (5i) reduced LPS-induced reactive oxygen species (ROS) production in RAW 264.7 macrophages with an IC50 of 37.54 μM, outperforming both reference drugs celecoxib (IC50 = 49.37 μM, ~1.32-fold improvement) and diclofenac (IC50 = 50.08 μM, ~1.33-fold improvement) [1]. This antioxidant activity is particularly notable because 5i achieves ROS suppression superior to both reference drugs despite having less potent COX-2 enzyme inhibition than celecoxib, indicating that its dual COX-2/15-LOX mechanism contributes functional antioxidant effects beyond COX-2 blockade alone [1]. Within the monomeric series, 5i outperforms key analogs including 5j (IC50 = 29.72 μM, though 5j is superior on ROS specifically), 5e (IC50 = 51.73 μM), and dramatically exceeds 5k (IC50 = 167.91 μM, ~4.5-fold difference), again highlighting divergent cellular profiles among structurally similar monomers [1].

ROS inhibition Antioxidant activity Oxidative stress

Monomeric Architecture Provides Synthetic Tractability Advantage Over the Heterodimer (COX-2/15-LOX-IN-2) While Retaining Top-Tier Dual Inhibition

Cox-2/15-lox-IN-4 (5i) is a monomeric thienopyrimidine, whereas the most potent compound in the study—heterodimer 11 (COX-2/15-LOX-IN-2)—is a covalent dimer of two thienopyrimidine units [1]. While the heterodimer achieves marginally superior enzyme inhibition (COX-2 IC50 0.065 vs. 0.075 μM, 15-LOX 1.86 vs. 1.97 μM), 5i requires fewer synthetic steps and avoids the dimerization chemistry that controls heterodimer formation, offering a more accessible molecular architecture for large-scale procurement and analog synthesis [1]. Importantly, 5i was identified alongside 5k, 5j, and heterodimer 11 as one of only four 'top hits' in the entire study demonstrating balanced dual COX-2/15-LOX inhibition, and it uniquely combines the highest monomeric 15-LOX potency with cellular anti-inflammatory activity that surpasses reference NSAIDs on both IL-6 and ROS endpoints—a composite profile that the other monomeric top hits (5k, 5j) do not simultaneously achieve [1]. Compared to COX-2/15-LOX-IN-7, a structurally distinct dual inhibitor with COX-2 IC50 of 0.022 μM and 15-LOX IC50 of 1.19 μM, Cox-2/15-lox-IN-4 provides a more moderate COX-2 potency that may be advantageous for applications where complete COX-2 ablation is undesirable [1][2].

Monomer vs. heterodimer Synthetic accessibility Scalable procurement

4-Fluoroaniline Substituent Drives Differentiation from 5j and 5l in COX-2 Selectivity and 15-LOX Potency

The 4-fluoroaniline substituent in Cox-2/15-lox-IN-4 (5i) is a key structural determinant of its differentiation from close analogs. Comparing 5i (4-F anilino) with 5j (4-Br anilino), both share identical COX-2 IC50 values (0.075 μM), yet 5i achieves a 1.2-fold higher COX-2 selectivity index (152.4 vs. 127.067) due to weaker COX-1 engagement (11.43 vs. 9.53 μM) [1]. On 15-LOX, 5i is 1.2-fold more potent (1.97 vs. 2.4 μM), the difference attributed to the inverse relationship between anilino substituent size and 15-LOX inhibitory activity [1]. The impact is even more pronounced when comparing 5i to 5l (COX-2/15-LOX-IN-6), where the replacement of 4-fluoroaniline with 4-methylaniline and the addition of two extra methoxy groups on the phenyl ring leads to a 2.7-fold decrease in COX-2 potency (0.201 vs. 0.075 μM) and a 5.9-fold collapse in 15-LOX potency (11.723 vs. 1.97 μM) [1]. Furthermore, 5i exhibits superior cellular IL-6 suppression (7.48 vs. 12.25 μM, ~1.6-fold) compared to 5j, while 5l shows no meaningful IL-6 activity (IC50 > 100 μM) [1]. These data demonstrate that the 4-fluoroaniline motif is non-substitutable for maintaining the dual inhibition balance that defines the 5i profile.

Structure-activity relationship Fluorine substitution Anilino moiety SAR

Cox-2/15-lox-IN-4: High-Confidence Research Application Scenarios Based on Quantitative Evidence


Preclinical Inflammation Models Requiring Balanced Dual COX-2/15-LOX Pathway Inhibition with Maximal 15-LOX Engagement

In rodent or cellular models of inflammatory disease where simultaneous blockade of both the COX-2 and 15-LOX arms of the arachidonic acid cascade is the experimental objective, Cox-2/15-lox-IN-4 is the monomeric compound of choice. Its 15-LOX IC50 of 1.97 μM is the strongest among all 12 monomeric analogs and outperforms the reference inhibitors quercetin (~2.1-fold) and zileuton (~1.7-fold) [1]. This is critical in models where 15-LOX-derived eicosanoids (e.g., 15-HETE) are key pathogenic mediators, as alternative monomers would deliver weaker 15-LOX coverage. Its COX-2 IC50 of 0.075 μM provides concomitant COX-2 inhibition at a potency level that avoids the extreme selectivity (SI > 250) associated with cardiovascular risk in vivo [1].

IL-6-Driven Inflammatory Disease Models Where Diclofenac-Equivalent or Superior Anti-Cytokine Activity Is Required

Cox-2/15-lox-IN-4 suppresses LPS-induced IL-6 production in RAW 264.7 macrophages with an IC50 of 7.48 μM, exceeding diclofenac (10.18 μM) by 1.36-fold [1]. This cellular efficacy profile makes it suitable for studies focused on IL-6-mediated inflammatory conditions (e.g., rheumatoid arthritis, cytokine storm models) where diclofenac serves as the standard-of-care comparator. Researchers should note that the COX-2-optimized monomer 5k (IC50 = 0.068 μM) exhibits approximately 8.4-fold weaker IL-6 suppression (IC50 = 63.03 μM), meaning that compound identity—not merely COX-2 enzyme potency—determines cellular anti-IL-6 activity [1].

Oxidative Stress and Redox Biology Studies Requiring Superior ROS Suppression Relative to Clinical NSAID Benchmarks

Cox-2/15-lox-IN-4 reduces LPS-induced ROS production with an IC50 of 37.54 μM, outperforming both celecoxib (~1.32-fold, 49.37 μM) and diclofenac (~1.33-fold, 50.08 μM) [1]. This makes it the preferred compound for preclinical oxidative stress models—including ischemia-reperfusion injury, neuroinflammation, and cancer-related oxidative damage—where antioxidant activity beyond COX-2 inhibition alone is mechanistically relevant. The ROS suppression data are particularly compelling because they cannot be predicted from enzyme-level IC50 values; 5k, which is slightly more potent on COX-2 enzyme inhibition (0.068 μM), shows ROS IC50 of 167.91 μM (~4.5-fold weaker) [1].

Structure-Activity Relationship (SAR) Studies in Thienopyrimidine Medicinal Chemistry Requiring the 4-Fluoroaniline Reference Standard

For medicinal chemistry programs exploring thienopyrimidine-based dual COX-2/15-LOX inhibitors, Cox-2/15-lox-IN-4 (5i) serves as the essential 4-fluoroaniline benchmark within the methoxyphenyl subseries. Direct SAR data show that replacing 4-F with 4-Br (5j) reduces COX-2 selectivity by ~19.8% and 15-LOX potency by ~21.8%, while replacement with 4-CH3 (5l, COX-2/15-LOX-IN-6) collapses 15-LOX potency by ~495% and COX-2 potency by ~168% [1]. These quantitative substituent effects establish 5i as the reference point for any fluorine-walk, bioisostere replacement, or scaffold-hopping campaign aimed at optimizing the anilino moiety while preserving dual inhibition balance [1].

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